molecular formula C18H17Cl2NO3 B2804222 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794915-74-4

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No. B2804222
CAS RN: 1794915-74-4
M. Wt: 366.24
InChI Key: MAQJNQUUKQKKLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method used in the preparation of compounds like {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .

Scientific Research Applications

Drug Discovery

The compound’s structural complexity and functional groups make it an attractive candidate for drug development. Researchers explore its potential as a pharmacophore in designing novel drugs. Specifically, {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate could serve as a scaffold for anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Additionally, its use in cancer treatment and cytoprotection warrants investigation .

properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)15-8-7-14(19)9-16(15)20/h3-9,12H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQJNQUUKQKKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate

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